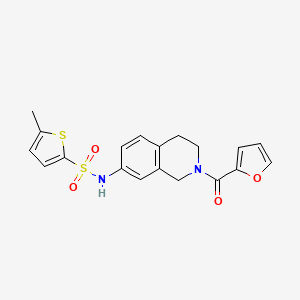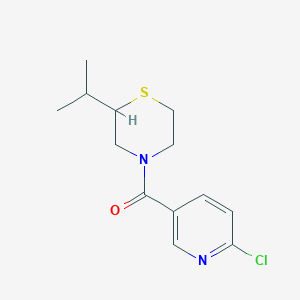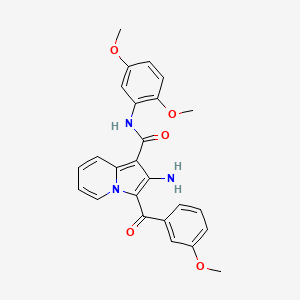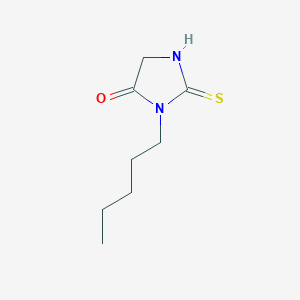![molecular formula C18H14N4O2S B2421015 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide CAS No. 864858-59-3](/img/structure/B2421015.png)
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide” is a chemical compound. It is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting .Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Antitumor Evaluation
Researchers have developed novel synthesis methods for polyfunctionally substituted heterocyclic compounds derived from similar structural precursors. These synthetic pathways involve regioselective attacks and cyclization, leading to the creation of diverse products. Antitumor activities of these compounds were evaluated, showing high inhibitory effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The synthetic procedures typically involve one-pot reactions under mild conditions, highlighting their potential for further heterocyclic transformations and biological investigations (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2010).
Antimicrobial Activity and Dye Synthesis
Another application involves the design and synthesis of novel antimicrobial dyes and their precursors based on conjugate enaminones and/or enaminonitrile moieties derived from similar compounds. These dyes and precursors have been evaluated for their antibacterial and antifungal activities, showing significant efficacy against most tested organisms. Some compounds exhibited activities comparable or even superior to standard drugs. This research opens up new possibilities for the development of antimicrobial agents and textile finishing dyes (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2011).
Insecticidal Activity
Pyridine derivatives, including those structurally related to the queried compound, have been synthesized and tested for their insecticidal activity against the cowpea aphid. Some derivatives showed insecticidal activity several folds higher than that of conventional insecticides, highlighting their potential for agricultural applications (E. A. Bakhite, Aly A. Abd-Ella, M. El-Sayed, S. A. Abdel-Raheem, 2014).
Synthesis of Heterocycles for Biological Applications
The reaction of related precursors with different chemical reagents has led to the synthesis of various heterocycles, including pyridines, pyrimidines, and oxazinones, demonstrating significant antimicrobial activities. These studies not only contribute to the chemical synthesis of novel compounds but also provide a foundation for developing new antimicrobial agents (A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-11(23)22-7-6-14-15(9-20)18(25-16(14)10-22)21-17(24)13-4-2-12(8-19)3-5-13/h2-5H,6-7,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBNANFZAGEHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-fluorobenzamide](/img/structure/B2420932.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2420934.png)
![3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2420935.png)



![N-(2-methoxyethyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2420946.png)





![1-[(E)-4-(Dimethylamino)but-2-enoyl]-4-methylpiperidine-4-carbonitrile](/img/structure/B2420955.png)